molecular formula C15H14N2O2S B2951563 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine CAS No. 112463-77-1

6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine

Cat. No. B2951563
CAS RN: 112463-77-1
M. Wt: 286.35
InChI Key: AAGXTXFBDCMMIQ-UHFFFAOYSA-N
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Description

“6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine” is a chemical compound. It is also known as LY 456236 hydrochloride and MPMQ hydrochloride . It is a selective mGlu1 antagonist .


Molecular Structure Analysis

The molecular formula of “6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine” is C16H15N3O2 . The InChI string is InChI=1S/C16H15N3O2/c1-20-12-5-3-11(4-6-12)19-16-14-9-13(21-2)7-8-15(14)17-10-18-16/h3-10H,1-2H3,(H,17,18,19) .


Physical And Chemical Properties Analysis

The melting point of “6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine” is 191-197 °C . The predicted boiling point is 435.7±35.0 °C and the predicted density is 1.194±0.06 g/cm3 . It is soluble in chloroform .

Scientific Research Applications

Pharmacological Research

Benzothiazole derivatives, including 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine, are known for their potent pharmacological activities. They serve as a unique and versatile moiety for experimental drug design due to their significant pharmacological activities . These compounds are explored in the development of new anti-tumor drugs that may possess both anti-inflammatory and anticancer properties .

Biological Activity Studies

The benzothiazole ring system is found in various natural compounds and is recognized for its high biological activity. This makes it a valuable framework for studying a broad spectrum of biological effects, including antiproliferative activity against cancer cell lines .

Agrochemical Research

Benzothiazole derivatives are systematically reviewed for their application in the discovery of new agrochemicals. They have been studied for antibacterial, fungicidal, antiviral agents, as well as herbicidal and insecticidal activities .

Antibacterial Potential

Research indicates that benzothiazole derivatives display antibacterial activity by inhibiting various bacterial enzymes and proteins, making them promising candidates for developing new antibacterial agents .

Material Science

Due to their fluorescence properties, benzothiazole compounds are used in material science as imaging reagents and fluorescence materials. They also find applications in electroluminescent devices .

Chemical Synthesis

These compounds are used as reactants for the preparation of biologically and pharmacologically active molecules, demonstrating their importance in synthetic chemistry .

Mechanism of Action

As a selective mGlu1 antagonist, “6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine” likely works by blocking the action of the mGlu1 receptor .

properties

IUPAC Name

6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-18-11-5-3-10(4-6-11)16-15-17-13-8-7-12(19-2)9-14(13)20-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGXTXFBDCMMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine

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